molecular formula C19H18N4O5S2 B2364698 5-((3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one CAS No. 1706231-92-6

5-((3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one

Cat. No. B2364698
CAS RN: 1706231-92-6
M. Wt: 446.5
InChI Key: FRCBNJVWEOOODH-UHFFFAOYSA-N
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Description

5-((3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C19H18N4O5S2 and its molecular weight is 446.5. The purity is usually 95%.
BenchChem offers high-quality 5-((3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis Building Blocks

This compound could serve as a building block in organic synthesis. Its structure indicates potential reactivity points for further chemical modifications, making it a valuable precursor for synthesizing more complex molecules. For instance, the thiophene moiety could be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to create polymeric or small molecule organic semiconductors .

Pharmaceutical Research

The presence of a piperidine ring, which is a common feature in many pharmaceutical drugs, suggests that this compound could be used in the development of new medications. Piperidine derivatives are known for their activity as therapeutic agents, including antihypertensive and antibacterial properties .

Antimicrobial Activity

The 1,2,4-oxadiazol ring is associated with antimicrobial activity. This compound could be investigated for its efficacy against various bacterial and fungal strains, potentially leading to the development of new antimicrobial agents .

Molecular Modeling and Docking Studies

Given its complex structure, this compound could be used in computational studies to model interactions with biological targets. Molecular docking could predict its binding affinity and mode of action, which is valuable in drug design and discovery processes .

properties

IUPAC Name

5-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5S2/c24-19-20-15-9-14(3-4-16(15)27-19)30(25,26)23-6-1-2-12(10-23)8-17-21-18(22-28-17)13-5-7-29-11-13/h3-5,7,9,11-12H,1-2,6,8,10H2,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCBNJVWEOOODH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)OC(=O)N3)CC4=NC(=NO4)C5=CSC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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